molecular formula C9H9ClO4S B14842766 3-Acetyl-5-methoxybenzenesulfonyl chloride

3-Acetyl-5-methoxybenzenesulfonyl chloride

Cat. No.: B14842766
M. Wt: 248.68 g/mol
InChI Key: HHNRBZXYAHCUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-5-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H9ClO4S and a molecular weight of 248.68 g/mol . This compound is a derivative of benzenesulfonyl chloride, featuring an acetyl group at the 3-position and a methoxy group at the 5-position on the benzene ring. It is primarily used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyl-5-methoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 3-acetyl-5-methoxybenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. These processes often utilize advanced reactors and automated systems to maintain optimal reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines and alcohols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids or bases may be used to catalyze the reactions.

    Solvents: Organic solvents such as dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

3-Acetyl-5-methoxybenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-5-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its role as a chemical reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5-methoxybenzenesulfonyl chloride is unique due to the presence of both the acetyl and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. These functional groups can also affect the compound’s solubility and interaction with other molecules, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

3-acetyl-5-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C9H9ClO4S/c1-6(11)7-3-8(14-2)5-9(4-7)15(10,12)13/h3-5H,1-2H3

InChI Key

HHNRBZXYAHCUPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.